Cas no 59488-39-0 (1,1,1-Trifluoro-2-isothiocyanatoethane)
1,1,1-Trifluoro-2-isothiocyanatoethane Chemical and Physical Properties
Names and Identifiers
-
- Ethane, 1,1,1-trifluoro-2-isothiocyanato-
- 1,1,1-trifluoro-2-isothiocyanatoethane
- AC6427
- SCHEMBL4668501
- 59488-39-0
- Trifluoroethylisothiocyanate
- 2,2,2-trifluoroethyl isothiocyanate
- 2,2,2-trifluoroethylisothiocyanate
- DTXSID20551847
- 1,1,1-trifluoro-2-isothiocyanato-ethane
- BS-12828
- C3H2F3NS
- MFCD09933479
- (2,2,2-trifluoroethyl)isothiocyanate
- EN300-43452
- SY177054
- AKOS000174777
- DB-132197
- 1,1,1-Trifluoro-2-isothiocyanatoethane
-
- MDL: MFCD09933479
- Inchi: 1S/C3H2F3NS/c4-3(5,6)1-7-2-8/h1H2
- InChI Key: GOXVPASJCHROBY-UHFFFAOYSA-N
- SMILES: S=C=NCC(F)(F)F
Computed Properties
- Exact Mass: 140.98600473g/mol
- Monoisotopic Mass: 140.98600473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 44.4Ų
1,1,1-Trifluoro-2-isothiocyanatoethane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13105-1g |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | 95% | 1g |
¥4129.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13105-250mg |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | 95% | 250mg |
¥2259.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y13105-5g |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | 95% | 5g |
¥9379.0 | 2024-07-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY177054-0.25g |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | ≥95% | 0.25g |
¥1500.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY177054-1g |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | ≥95% | 1g |
¥2750.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY177054-5g |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | ≥95% | 5g |
¥6250.00 | 2025-04-13 | |
| TRC | T898678-25mg |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T898678-50mg |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T898678-250mg |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | 250mg |
$ 275.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | D696814-0.1g |
1,1,1-Trifluoro-2-isothiocyanatoethane |
59488-39-0 | 95% | 0.1g |
$170 | 2024-07-20 |
1,1,1-Trifluoro-2-isothiocyanatoethane Suppliers
1,1,1-Trifluoro-2-isothiocyanatoethane Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 1,1,1-Trifluoro-2-isothiocyanatoethane
Introduction to 1,1,1-Trifluoro-2-isothiocyanatoethane (CAS No. 59488-39-0)
1,1,1-Trifluoro-2-isothiocyanatoethane, with the chemical formula CF₃CH₂NCS, is a fluorinated isothiocyanate compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its unique structural and reactive properties. This compound belongs to a class of molecules known for their versatility in forming covalent bonds with nucleophiles, making them valuable intermediates in the synthesis of complex molecules. The presence of both fluorine and isothiocyanate functional groups imparts distinct reactivity and electronic characteristics, which are highly exploited in modern synthetic methodologies.
TheCAS registry number 59488-39-0 uniquely identifies this compound and serves as a critical reference point for researchers studying its applications. 1,1,1-Trifluoro-2-isothiocyanatoethane is particularly notable for its role in the development of novel pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, a desirable feature in drug design. Additionally, the isothiocyanate moiety allows for facile reactions with amines, alcohols, and thiols, facilitating the construction of heterocyclic structures that are prevalent in biologically active compounds.
Recent advancements in synthetic chemistry have highlighted the utility of 1,1,1-Trifluoro-2-isothiocyanatoethane in cross-coupling reactions and transition-metal-catalyzed processes. For instance, studies have demonstrated its effectiveness in generating C-N bonds under mild conditions, which is crucial for constructing complex drug scaffolds efficiently. The fluorinated nature of the compound also makes it a candidate for exploring fluorine-mediated bioisosteric replacements in medicinal chemistry, where fluorine atoms can modulate pharmacokinetic properties such as solubility and metabolic clearance.
In pharmaceutical research, 1,1,1-Trifluoro-2-isothiocyanatoethane has been investigated as a precursor for kinase inhibitors and other targeted therapies. The ability to introduce fluorine atoms at specific positions within a molecular framework can significantly influence the binding affinity and selectivity of drug candidates. Furthermore, the reactivity of the isothiocyanate group allows for rapid derivatization into thioureas or thiazolidines, which are known motifs in many pharmacologically active agents. These derivatives exhibit diverse biological activities, including antiviral and anti-inflammatory effects.
The agrochemical sector has also benefited from the use of 1,1,1-Trifluoro-2-isothiocyanatoethane as an intermediate in the synthesis of novel pesticides. Fluorinated compounds often exhibit improved resistance to degradation by environmental factors, enhancing their efficacy as crop protection agents. Researchers have leveraged its reactivity to develop systemic insecticides that target specific enzymatic pathways in pests while minimizing toxicity to non-target organisms.
From a synthetic chemistry perspective, 1,1,1-Trifluoro-2-isothiocyanatoethane serves as a versatile building block that enables access to structurally diverse libraries of compounds. Its incorporation into larger molecules through nucleophilic addition reactions provides chemists with a powerful tool for exploring molecular diversity. This flexibility is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.
The industrial production of CAS No. 59488-39-0 requires careful handling due to its reactive nature. While it is not classified as a hazardous material under standard regulations, proper safety protocols must be followed to prevent unwanted side reactions during storage and handling. Advances in process optimization have enabled more efficient synthesis routes, reducing costs and improving yields while maintaining high purity standards essential for pharmaceutical applications.
Future research directions may explore the use of 1,1,1-Trifluoro-2-isothiocyanatoethane in flow chemistry systems to enhance reaction control and scalability. Additionally, its potential applications in materials science are being investigated, particularly in the development of advanced polymers with tailored thermal and chemical properties. The integration of fluorinated functional groups into polymer backbones can lead to materials with improved durability and functionality under extreme conditions.
In summary, 1,1,1-Trifluoro-2-isothiocyanatoethane (CAS No. 59488-39-0) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable innovative synthetic strategies that are driving progress in pharmaceuticals, agrochemicals, and materials science alike. As research continues to uncover new applications, this molecule will undoubtedly remain at the forefront of chemical innovation.
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